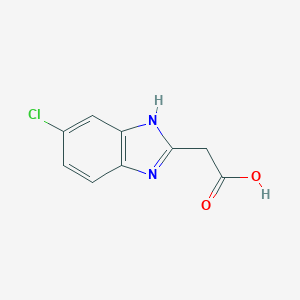

![molecular formula C8H7BrN2 B184065 6-溴-5-甲基咪唑并[1,2-a]吡啶 CAS No. 116355-19-2](/img/structure/B184065.png)

6-溴-5-甲基咪唑并[1,2-a]吡啶

描述

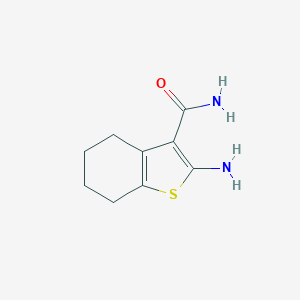

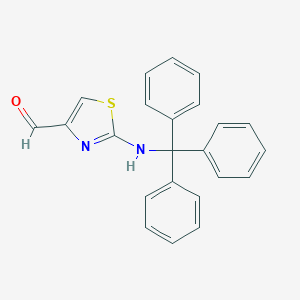

6-Bromo-5-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C9H7BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can then react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methylimidazo[1,2-a]pyridine is characterized by a fused bicyclic 5,6 heterocycle . The structure was established based on X-ray structural analysis .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These trihalides can then be converted into 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .科学研究应用

医药应用

咪唑并[1,2-a]吡啶衍生物存在于许多活性药物成分中。例如,它们存在于唑咪定(一种抗溃疡药物)、唑吡坦(用于治疗失眠和恢复脑功能)和沙立坦(一种镇静和抗焦虑药物)中。 这些化合物由于其生物活性而对药物开发起着至关重要的作用 .

荧光探针

这些衍生物已被用作荧光探针,用于体外和体内测定汞和铁离子。 它们作为探针的能力对于需要跟踪和分析特定离子存在的科学研究非常重要 .

材料科学

咪唑并[1,2-a]吡啶的结构特征使其在材料科学中具有用途。 它可以用于光敏染料、数据存储的光学介质、杀虫剂和杀菌剂,因为它具有独特的化学性质 .

抗癌研究

新型咪唑并[1,2-a]吡啶类化合物在抗癌研究中显示出潜力。 它们已被合成并评估了其对人癌细胞系(如 HeLa 和 MCF-7)的体外抗癌活性 .

抗菌研究

咪唑并[1,2-a]吡啶骨架中存在的互变异构形式使该体系多样化。 它已被探索用于新的抗菌特征,表明其在开发新型抗菌剂方面的潜力 .

作用机制

Target of Action

6-Bromo-5-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a significant scaffold in medicinal chemistry . This compound has shown a broad range of biological activity, including significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-tb activity . The acute TB mouse model indicated a significant reduction of bacterial load when treated with imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may interfere with the biochemical pathways of these bacteria.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine derivatives, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , indicating that they may have a potent antibacterial effect.

Action Environment

The effectiveness of imidazo[1,2-a]pyridine derivatives against mdr-tb and xdr-tb suggests that they may be effective in a variety of environments, including those where these bacteria are prevalent .

安全和危害

未来方向

Imidazo[1,2-a]pyridine derivatives, including 6-Bromo-5-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds are of interest in the development of new TB drugs .

生化分析

Biochemical Properties

6-Bromo-5-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatidylinositol-3-kinases (PI3K), which are lipid kinases involved in cell proliferation, growth, and differentiation . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular functions.

Cellular Effects

The effects of 6-Bromo-5-methylimidazo[1,2-a]pyridine on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can alter gene expression profiles, affecting various cellular processes such as DNA repair and cell cycle regulation.

Molecular Mechanism

At the molecular level, 6-Bromo-5-methylimidazo[1,2-a]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression, as seen with the PI3K/Akt pathway . Furthermore, it can interact with DNA, causing structural changes that affect gene transcription and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-5-methylimidazo[1,2-a]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 6-Bromo-5-methylimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

6-Bromo-5-methylimidazo[1,2-a]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6-Bromo-5-methylimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the nucleus, where it exerts its effects on gene expression.

Subcellular Localization

6-Bromo-5-methylimidazo[1,2-a]pyridine is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its localization, with nuclear localization being critical for its effects on gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.

属性

IUPAC Name |

6-bromo-5-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRZKLCCPTTZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC=CN12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283095 | |

| Record name | 6-Bromo-5-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116355-19-2 | |

| Record name | 6-Bromo-5-methylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116355-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)

![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)